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Introduction
Malt extract, a natural sweetener and functional ingredient derived primarily from malted barley,

holds significant interest for various scientific disciplines due to its complex biochemical profile.

This technical guide provides an in-depth analysis of the chemical composition of malt extract,

offering quantitative data, detailed experimental protocols for its analysis, and visualizations of

key biochemical pathways and analytical workflows. This document is intended to serve as a

comprehensive resource for researchers, scientists, and professionals in drug development

who are interested in the nuanced chemistry of this versatile biomaterial.

Core Chemical Composition
Malt extract is a concentrated aqueous extract of malted barley. Its composition can vary

depending on the type of barley, the malting and extraction processes, and whether it is in

liquid or dried form. The primary components are carbohydrates, followed by proteins and

amino acids, vitamins, minerals, and minor constituents such as polyphenols and organic

acids.

General Composition
The gross chemical composition of liquid and dry malt extract is summarized below. Liquid malt

extract (LME) typically contains about 20% water, while dry malt extract (DME) has a much
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lower moisture content of around 1-2%.[1] This difference in water content is the primary

distinction between the two forms and affects their physical properties and shelf stability.[1][2]

Component Liquid Malt Extract (%) Dry Malt Extract (%)

Moisture ~20 ~1-3

Carbohydrates ~73 ~91-93

Proteins ~4-7 ~4-7

Fat ~0.1 ~0.1

Ash (Minerals) ~1-2 ~1-2

Table 1: General Chemical Composition of Liquid and Dry Malt Extract.[3]

Carbohydrate Profile
Carbohydrates are the most abundant component of malt extract, typically constituting over

90% of the dry weight.[3] These are primarily derived from the enzymatic breakdown of starch

during the malting and mashing processes. The main sugar is maltose, a disaccharide, but

other sugars and dextrins are also present.

Carbohydrate
Typical Percentage of Total
Carbohydrates

Maltose 50 - 70

Maltotriose 10 - 20

Glucose 5 - 12

Sucrose 1 - 5

Fructose 1 - 2

Dextrins & Oligosaccharides 10 - 20

Table 2: Typical Carbohydrate Profile of Barley Malt Extract.
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The specific carbohydrate profile can be influenced by the degree of enzymatic activity in the

malt. Diastatic malt extract contains active amylase enzymes that can further break down

starches, while non-diastatic malt extract has had these enzymes denatured by heat treatment.

[4]

Protein and Amino Acid Content
Malt extract contains a modest but significant amount of protein, typically around 4-7%.[3]

These proteins are derived from the barley grain and are partially hydrolyzed by proteases

during malting into smaller peptides and free amino acids. This free amino nitrogen (FAN) is a

critical nutrient for yeast in fermentation processes.
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Amino Acid
Amount ( g/100g of protein in malt
rootlets)

Essential Amino Acids

Histidine -

Isoleucine -

Leucine -

Lysine ~7.0

Methionine -

Phenylalanine -

Threonine -

Tryptophan -

Valine -

Non-Essential Amino Acids

Alanine -

Arginine -

Aspartic Acid -

Cysteine -

Glutamic Acid -

Glycine -

Proline -

Serine -

Tyrosine -

Table 3: Amino Acid Composition of Proteins from Barley Malt By-Products.[3] (Note: A

complete amino acid profile for malt extract itself is not readily available in a consolidated table

in the search results, this table reflects data from a related by-product).
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Vitamins and Minerals
Malt extract is a source of various B vitamins and essential minerals. These micronutrients

contribute to its nutritional value and can play a role in various biochemical processes.[5]

Vitamin Amount per 100g

Thiamin (B1) 0.36 mg

Riboflavin (B2) 0.45 mg

Niacin (B3) 9.8 mg

Vitamin B6 0.72 mg

Folate (B9) 83 µg

Table 4: Vitamin Content of Barley Malt Extract.[6]

Mineral Amount per 100g

Calcium 48 mg

Iron 8.7 mg

Magnesium 62 mg

Phosphorus 294 mg

Potassium 230 mg

Sodium 80 mg

Zinc 0.16 mg

Copper 2.4 mg

Table 5: Mineral Content of Barley Malt Extract.[6]
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Accurate characterization of malt extract requires robust analytical methodologies. The

following sections detail established protocols for the quantification of its key components.

Carbohydrate Profiling by High-Performance Liquid
Chromatography (HPLC)
Principle: This method separates and quantifies the individual sugars in malt extract using

HPLC with refractive index (RI) detection.

Apparatus:

High-Performance Liquid Chromatograph (HPLC) system with a pump, autosampler, column

oven, and refractive index (RI) detector.

Amino-propyl or similar carbohydrate analysis column.

Data acquisition and processing software.

Reagents:

Acetonitrile (HPLC grade).

Deionized water (18 MΩ·cm).

Sugar standards (fructose, glucose, sucrose, maltose, maltotriose).

Procedure:

Standard Preparation:

Prepare individual stock solutions of each sugar standard (e.g., 10 mg/mL) in a 50:50 (v/v)

mixture of acetonitrile and deionized water.

Prepare a series of working standards by serial dilution of the stock solutions to create a

calibration curve (e.g., 0.5, 1.0, 2.5, 5.0, and 10.0 mg/mL).

Sample Preparation:
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Dry Malt Extract (DME): Accurately weigh approximately 5 g of DME and dissolve it in 50

mL of deionized water to create a 10% (w/v) solution.

Liquid Malt Extract (LME): Accurately weigh approximately 10 g of LME and dilute it with

deionized water to a final volume of 100 mL.

Clarification: Centrifuge the diluted sample at 4000 rpm for 10 minutes to pellet any

insoluble material.

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Conditions:

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 75:25 v/v).

Flow Rate: 1.0 mL/min.

Column Temperature: 30°C.

Injection Volume: 10 µL.

Detector: Refractive Index (RI) detector.

Data Analysis:

Identify the sugar peaks in the sample chromatogram by comparing their retention times

with those of the standards.

Quantify the concentration of each sugar by constructing a calibration curve of peak area

versus concentration for each standard.

Total Nitrogen and Protein Content (Kjeldahl and Dumas
Methods)
Kjeldahl Method

Principle: The Kjeldahl method involves the digestion of the organic sample in concentrated

sulfuric acid, which converts the nitrogen to ammonium sulfate. The ammonia is then liberated
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by the addition of a strong base, distilled, and quantified by titration.

Procedure:

Digestion:

Accurately weigh approximately 1-2 g of malt extract into a Kjeldahl digestion flask.

Add a catalyst tablet (e.g., potassium sulfate and copper sulfate) and 20 mL of

concentrated sulfuric acid.

Heat the flask in a digestion block, initially at a lower temperature and then increasing to

approximately 420°C, until the solution becomes clear.

Distillation:

Allow the digest to cool and carefully dilute with deionized water.

Transfer the diluted digest to a distillation unit.

Add an excess of concentrated sodium hydroxide solution to liberate ammonia.

Distill the ammonia into a receiving flask containing a known volume of standard acid

(e.g., 0.1 N HCl) or a boric acid solution.

Titration:

Titrate the excess acid in the receiving flask with a standard solution of sodium hydroxide

(if standard acid was used) or titrate the ammonium borate formed with a standard acid (if

boric acid was used).

Calculation:

Calculate the percentage of nitrogen in the sample based on the volume of titrant used.

Convert the nitrogen content to protein content using a conversion factor (typically 6.25 for

cereals).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253635?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dumas (Combustion) Method

Principle: The Dumas method involves the complete combustion of the sample at a high

temperature in the presence of oxygen. The resulting gases are then passed through a series

of traps and reduction columns to isolate the nitrogen gas, which is quantified by a thermal

conductivity detector.[7]

Procedure:

Sample Preparation:

Accurately weigh approximately 100-200 mg of finely ground malt extract into a tin foil

capsule.

Combustion:

Place the capsule into the autosampler of the Dumas analyzer.

The sample is dropped into a high-temperature furnace (around 1000°C) with a flow of

pure oxygen.

Gas Purification and Reduction:

The combustion gases (CO₂, H₂O, N₂, NOx) are passed through a reduction furnace

containing copper to convert NOx to N₂.

Water and carbon dioxide are removed by specific traps.

Detection and Quantification:

The purified nitrogen gas is detected by a thermal conductivity detector.

The instrument's software calculates the nitrogen content based on a calibration curve

generated from a known standard (e.g., EDTA).

Protein Calculation:
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The nitrogen content is converted to protein content using the appropriate conversion

factor.

Vitamin and Mineral Analysis
Vitamin B Analysis (General Approach using HPLC)

Principle: B vitamins can be extracted from the malt extract and quantified using HPLC with UV

or fluorescence detection, often after a cleanup step using immunoaffinity columns.[6]

Procedure Outline:

Extraction: Extraction is typically carried out in a suitable buffer (e.g., sodium acetate) at an

elevated temperature. For the analysis of total vitamin content, an enzymatic or acid

hydrolysis step may be necessary to release bound vitamins.

Cleanup: Immunoaffinity columns specific for the vitamin of interest can be used to purify and

concentrate the analyte from the complex sample matrix.

HPLC Analysis: The purified extract is injected into an HPLC system with a suitable column

(e.g., C18) and mobile phase for the separation of the specific B vitamin. Detection is

performed using a UV or fluorescence detector at the appropriate wavelength.

Quantification: The concentration of the vitamin is determined by comparing the peak area in

the sample to a calibration curve prepared from certified standards.

Mineral Analysis by Atomic Absorption Spectroscopy (AAS)

Principle: AAS measures the absorption of light by free atoms in the gaseous state. The sample

is atomized, and the amount of light absorbed at a specific wavelength is proportional to the

concentration of the element of interest.

Procedure Outline:

Sample Preparation (Digestion):

Accurately weigh a sample of malt extract.
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Digest the sample using a mixture of strong acids (e.g., nitric acid and perchloric acid) with

heating to destroy the organic matrix and bring the minerals into solution.

Atomization:

The digested sample solution is introduced into the AAS instrument, where it is nebulized

and atomized in a flame (Flame AAS) or a graphite furnace (Graphite Furnace AAS).

Measurement:

A light source specific to the element being analyzed (a hollow cathode lamp) is passed

through the atomized sample.

The detector measures the amount of light absorbed by the atoms.

Quantification:

The absorbance of the sample is compared to a calibration curve prepared from standard

solutions of the mineral of interest to determine its concentration.

Visualizations of Key Processes
Malting and Extraction Process
The production of malt extract involves a series of controlled biochemical and physical

processes.

Barley Grains Steeping
(Hydration)

Germination
(Enzyme Development)

Moisture Content Increases Kilning
(Drying and Curing)

Enzyme Synthesis Mashing
(Enzymatic Conversion)

Color and Flavor Development Lautering
(Wort Separation)

Starch to Sugar Conversion Boiling
(Concentration)

Sweet Wort Evaporation
(Further Concentration)

Liquid Malt Extract

Spray Drying Dry Malt Extract

Click to download full resolution via product page

Caption: Workflow of the malting and malt extract production process.
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Enzymatic Breakdown of Starch during Mashing
During the mashing stage, enzymes developed during malting break down the complex

carbohydrates of the barley endosperm into simpler, fermentable sugars.

Starch
(Amylose and Amylopectin)

Dextrins and
Oligosaccharides

Endo-acting

Maltose

Exo-acting

α-Amylase β-Amylase

Maltotriose Glucose

Click to download full resolution via product page

Caption: Enzymatic conversion of starch during the mashing process.

Experimental Workflow for HPLC Analysis of Sugars
The following diagram illustrates the key steps in the quantitative analysis of sugars in malt

extract using HPLC.
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Malt Extract Sample
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Caption: Workflow for the HPLC analysis of fermentable sugars in malt extract.
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Conclusion
The chemical composition of malt extract is a complex interplay of carbohydrates, proteins,

vitamins, and minerals, the precise balance of which is determined by the raw materials and

processing conditions. For researchers and professionals in scientific fields, a thorough

understanding of this composition, coupled with robust analytical methodologies, is crucial for

its effective application in research and development. This technical guide provides a

foundational overview of the key chemical constituents of malt extract and detailed protocols

for their analysis, serving as a valuable resource for the scientific community.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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